Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a chemical compound that has been studied for its potential anticancer properties . It has been synthesized and evaluated for anticancer activity against various cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their C, H, and N analysis .
Scientific Research Applications
Anti-Mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, structurally related to the compound , has been identified as a new anti-mycobacterial chemotype. A study demonstrated its potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing low cytotoxicity and promising therapeutic indices (Pancholia et al., 2016).
Thienopyrimidine Synthesis
A research on novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis revealed that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one could be isolated, indicating potential applications in synthesizing complex heterocyclic structures (Pokhodylo et al., 2010).
Antibacterial Properties
A study on novel benzothiazole pyrimidine derivatives showed significant in vitro antibacterial activity against various bacterial strains, highlighting the potential of benzo[d]thiazol compounds in developing new antibacterial agents (Maddila et al., 2016).
Cancer Cell Line Studies
Isoxazole derivatives of benzo[d]thiazol-2-amine exhibited anticancer activity against various cancer cell lines, with certain compounds inducing G2/M cell cycle arrest and apoptosis via mitochondrial-dependent pathways. This highlights the potential of benzo[d]thiazol derivatives in cancer treatment (Kumbhare et al., 2014).
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(10-2-3-12-13(6-10)22-9-18-12)20-7-11(8-20)19-15-16-4-1-5-17-15/h1-6,9,11H,7-8H2,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZKXHJOMDIXCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)NC4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone |
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